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Abstract
Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated profound

effects on cellular metabolism and signaling that extend beyond its primary mechanism of

action. This technical guide provides an in-depth exploration of canagliflozin's impact at the

cellular level, with a focus on its SGLT2-independent mechanisms. It has been established that

canagliflozin directly inhibits mitochondrial complex I, leading to a cascade of downstream

effects including the activation of AMP-activated protein kinase (AMPK) and modulation of

interconnected signaling pathways.[1][2][3][4] This guide synthesizes key quantitative data,

details experimental methodologies for investigating these effects, and presents visual

representations of the core signaling pathways and experimental workflows. The information

herein is intended to serve as a comprehensive resource for researchers and professionals in

the field of drug development and metabolic disease.

Core Mechanism of Action: Beyond SGLT2
Inhibition
While canagliflozin is clinically approved for its role in promoting urinary glucose excretion

through the inhibition of SGLT2 in the kidneys[5][6], a growing body of evidence highlights its

significant off-target effects on fundamental cellular processes. A primary SGLT2-independent

mechanism of canagliflozin is the inhibition of mitochondrial respiratory chain complex I.[1][2]
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[3][4] This action disrupts the electron transport chain, leading to decreased mitochondrial

respiration and a subsequent increase in the cellular AMP/ATP and ADP/ATP ratios.[1][3][7][8]

This shift in the cellular energy state serves as a critical trigger for the activation of AMP-

activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][3]

Activated AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate

ATP while inhibiting anabolic processes that consume ATP, such as lipogenesis.[1][3] This

multifaceted mechanism of action positions canagliflozin as a modulator of key cellular

metabolic and signaling hubs, with implications for various cell types and disease states,

including cancer and non-alcoholic fatty liver disease.[2][4][9]

Quantitative Impact on Cellular Metabolism
The following tables summarize the quantitative effects of canagliflozin on key cellular

metabolic parameters as reported in various in vitro and in vivo studies.

Table 1: Effect of Canagliflozin on Mitochondrial Respiration
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Parameter Cell Type
Canagliflozin
Concentration

Observed
Effect

Reference

Oxygen

Consumption

Rate (OCR)

PC3 prostate

cancer cells

5 µM (starting

concentration)

Dose-dependent

reduction
[2]

Complex I-

supported

Respiration

Permeabilized

PC3 cells
Dose-dependent Inhibition [2]

Basal

Respiration

Human renal

proximal tubule

epithelial cells

(RPTEC/TERT1)

50 µM
Significant

decrease
[10]

Mitochondrial

ATP Production

Human renal

proximal tubule

epithelial cells

(RPTEC/TERT1)

50 µM
Significant

decrease
[10]

Oxygen

Consumption

Rate (OCR)

Human umbilical

vein endothelial

cells (HUVECs)

100 µM ~60% decrease [11]

Table 2: Effect of Canagliflozin on Cellular Energy Status and AMPK Signaling
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Parameter Cell Type
Canagliflozin
Concentration

Observed
Effect

Reference

AMPK Activation HEK-293 cells > 1 µmol/l Activation [1]

ADP:ATP Ratio HEK-293 cells
10 and 30

µmol/L

Significant

increase
[7][8]

AMPK

Phosphorylation

(Thr172)

Mouse

Embryonic

Fibroblasts (WT)

> 1 µmol/l
Increased

phosphorylation
[1]

ACC

Phosphorylation

Mouse

Embryonic

Fibroblasts (WT)

> 1 µmol/l
Increased

phosphorylation
[1]

AMPK Activation
Mouse liver (in

vivo)

Oral

administration
Activation [1][3]

ADP/ATP Ratio
CRL1927

mesangial cells
2, 5, 10 µM

Concentration-

dependent

increase

[12]

Table 3: Effect of Canagliflozin on Lipogenesis and Glucose Metabolism
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Parameter
Cell
Type/Model

Canagliflozin
Concentration

Observed
Effect

Reference

Lipid Synthesis Hepatocytes 10 µmol/L

Inhibition

(AMPK-

dependent)

[7]

Lipogenesis
PC3-pMXS and

PC3-NDI1 cells
30 µM Inhibition [2]

Glucose Uptake
HEK-293 cells

and MEFs
Not specified

Inhibition

(independent of

SGLT2)

[1]

Fatty Acid

Synthesis
Not specified Not specified Potent inhibition [13]

Hepatic

Lipogenesis
ApoE-/- mice 30 mg/kg Suppression [14]

Key Signaling Pathways Modulated by Canagliflozin
Canagliflozin's influence extends to several critical signaling pathways that govern cellular

growth, proliferation, and survival.

AMPK-mTOR Signaling Pathway
The activation of AMPK by canagliflozin has an inhibitory effect on the mammalian target of

rapamycin (mTOR) signaling pathway.[12][15] mTOR is a central regulator of cell growth and

proliferation, and its inhibition can lead to cell cycle arrest and apoptosis. This interplay

between AMPK and mTOR is a key area of investigation for the anti-proliferative effects of

canagliflozin observed in cancer cells.[2][4][13]

Canagliflozin Mitochondrial
Complex I ↑ AMP/ATP Ratio AMPK mTOR Cell Growth &

Proliferation
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Canagliflozin's inhibitory effect on mTOR via AMPK activation.

Oxidative Stress and Inflammatory Signaling
Canagliflozin has been shown to mitigate oxidative stress by reducing the production of

reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.[11][16][17]

[18][19] It can also modulate inflammatory signaling pathways, including the NF-κB and JNK

pathways, contributing to its protective effects in various tissues.[20]

Canagliflozin
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Modulation of oxidative stress and inflammation by canagliflozin.

Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the

cellular effects of canagliflozin.

Measurement of Mitochondrial Respiration (Oxygen
Consumption Rate)
Principle: The Seahorse XF Analyzer is a widely used platform to measure the oxygen

consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time,

providing insights into mitochondrial respiration and glycolysis, respectively.
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Protocol Outline:

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal

density and allow them to adhere overnight.

Drug Treatment: Treat cells with various concentrations of canagliflozin or vehicle control

for the desired duration.

Assay Preparation: A day prior to the assay, hydrate the sensor cartridge with Seahorse XF

Calibrant. On the day of the assay, replace the cell culture medium with Seahorse XF base

medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a

non-CO2 incubator.

Seahorse XF Analysis: Load the prepared cell plate and sensor cartridge into the Seahorse

XF Analyzer. The instrument will perform a series of mix, wait, and measure cycles to

determine baseline OCR and ECAR.

Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors through the drug ports

of the sensor cartridge to assess different parameters of mitochondrial function:

Oligomycin: Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that

collapses the mitochondrial membrane potential and induces maximal respiration.

Rotenone & Antimycin A: Inhibit Complex I and Complex III, respectively, to shut down

mitochondrial respiration and measure non-mitochondrial oxygen consumption.

Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate

parameters such as basal respiration, ATP production, maximal respiration, and spare

respiratory capacity.
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Workflow for measuring oxygen consumption rate (OCR).
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Assessment of AMPK Activation by Western Blotting
Principle: Western blotting is used to detect the phosphorylation status of AMPK at Threonine

172 (Thr172) and its downstream substrate, Acetyl-CoA Carboxylase (ACC), as markers of

AMPK activation.

Protocol Outline:

Cell Lysis: After treatment with canagliflozin, wash cells with ice-cold PBS and lyse them in

a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and

phosphatase inhibitors to preserve protein phosphorylation.

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or

Bradford protein assay to ensure equal loading.

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by

size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) or nitrocellulose membrane.

Blocking: Block the membrane with a solution of bovine serum albumin (BSA) or non-fat milk

in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for

phosphorylated AMPK (p-AMPK Thr172), total AMPK, phosphorylated ACC (p-ACC), and

total ACC overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary

antibody.

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to

the membrane and visualize the protein bands using a chemiluminescence imaging system.

Densitometry Analysis: Quantify the band intensities and normalize the levels of

phosphorylated proteins to the total protein levels.
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Measurement of Cellular Adenine Nucleotides (ATP, ADP,
AMP)
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a sensitive

method for separating and quantifying ATP, ADP, and AMP in cell extracts.

Protocol Outline:

Cell Extraction: Rapidly quench cellular metabolism and extract nucleotides by treating cells

with a cold acid solution (e.g., perchloric acid) followed by neutralization.

Sample Preparation: Centrifuge the extracts to remove precipitated proteins and filter the

supernatant.

HPLC Analysis: Inject the prepared samples into an RP-HPLC system equipped with a C18

column.

Separation: Separate the adenine nucleotides using a gradient of a suitable mobile phase

(e.g., a mixture of potassium phosphate buffer and methanol).

Detection: Detect the eluted nucleotides using a UV detector at a wavelength of 254 nm.

Quantification: Determine the concentrations of ATP, ADP, and AMP by comparing the peak

areas of the samples to those of known standards. Calculate the ATP/ADP and AMP/ATP

ratios to assess the cellular energy charge.

Conclusion
Canagliflozin exerts significant and complex effects on cellular metabolism and signaling,

largely independent of its SGLT2 inhibitory action. Its ability to inhibit mitochondrial complex I

and subsequently activate AMPK places it at a critical node of cellular energy regulation. This

technical guide provides a framework for understanding and investigating these multifaceted

effects. The presented data and experimental protocols offer a valuable resource for

researchers aiming to further elucidate the molecular mechanisms of canagliflozin and explore

its therapeutic potential in a broader range of diseases. The continued exploration of these

SGLT2-independent actions is crucial for a comprehensive understanding of the clinical

benefits observed with this class of drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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